N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic small molecule characterized by:
- Thieno[2,3-d]pyrimidinone core: A fused bicyclic system with a sulfur atom in the thiophene ring and a pyrimidinone moiety.
- 1,2,4-Oxadiazole substituent: A five-membered aromatic ring containing two nitrogen and one oxygen atom, substituted at position 3 with a 3-methylphenyl group.
- Acetamide side chain: An N-(4-fluorophenyl)acetamide group linked to the thienopyrimidinone core.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-4-3-5-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-6-16(25)7-9-17/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOAVCJWYJXRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the oxadiazole ring and subsequent functionalization with the fluorophenyl and methylphenyl groups. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C_{22}H_{21}F_{N}_8O and features a complex structure that includes multiple aromatic rings and functional groups. The presence of a fluorophenyl group enhances its lipophilicity, which is crucial for biological activity.
Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. Studies have demonstrated that derivatives of this class can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the oxadiazole moiety has shown promise in enhancing the cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial activity. Preliminary studies suggest that similar compounds demonstrate efficacy against a range of bacterial and fungal strains. The incorporation of the oxadiazole ring is particularly noted for its role in enhancing antimicrobial potency .
Pesticide Development
The structural attributes of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide make it a candidate for development as a pesticide. Compounds with similar frameworks have been explored for their ability to disrupt pest metabolism or reproductive cycles, thereby controlling agricultural pests effectively .
Organic Electronics
Due to its electrical properties, this compound could be explored in the field of organic electronics. The fluorinated aromatic groups can enhance charge mobility in organic semiconductors, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
Thieno[2,3-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidine
- Example Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (). Structural Differences: Replaces thienopyrimidinone with pyrazolo-pyrimidine and chromenone moieties. Functional Impact: Pyrazolo-pyrimidine derivatives often exhibit kinase inhibitory activity, while thienopyrimidinones are associated with anti-inflammatory or antibacterial properties .
Oxadiazole-Containing Analogues
- BI 665915 (): A FLAP inhibitor with a 1,2,4-oxadiazole linked to pyrimidine and acetamide groups. Key Similarity: Both compounds feature the oxadiazole ring, critical for binding potency in enzyme inhibition. Key Difference: BI 665915 uses a pyrazole-pyrimidine core instead of thienopyrimidinone, resulting in improved metabolic stability (human clearance < 10 mL/min/kg) .
Substituent Effects on Bioactivity
Fluorophenyl Acetamide Side Chain
- Example Compound : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ().
Triazole vs. Oxadiazole Heterocycles
- Example Compound: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (). Comparison: Replaces oxadiazole with triazole-sulfanyl groups. Functional Impact: Triazole derivatives showed anti-exudative activity (~70% inhibition at 10 mg/kg), comparable to diclofenac sodium, but with lower gastrointestinal toxicity .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Tanimoto Similarity Analysis (): Compounds with Tanimoto coefficients >0.85 to the target molecule (e.g., thienopyrimidinone analogues in ChEMBL) are linked to kinase targets (e.g., JAK2, EGFR). Key Finding: Fluorine substitution at the phenyl ring enhances membrane permeability (logP ~2.5–3.5) compared to non-fluorinated analogues .
Data Tables: Comparative Analysis
Biological Activity
Overview of the Compound
N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound notable for its diverse structural features, including a fluorophenyl group and a thienopyrimidine core. This compound has attracted attention in various fields of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structural components of the compound enhance its ability to modulate these targets, leading to various physiological responses.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, including:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
For instance, studies have demonstrated that certain oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. They exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The compound's structural elements suggest potential anti-inflammatory and analgesic activities. Similar thienopyrimidine derivatives are known to exhibit these properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
Structure-Activity Relationship (SAR)
The structure of this compound can significantly influence its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and receptor binding affinity |
| Oxadiazole Ring | Contributes to anticancer and antimicrobial activities |
| Thienopyrimidine Core | Imparts stability and enhances interaction with biological targets |
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs to N-(4-fluorophenyl)-2-{5-methyl... exhibited IC50 values in the low micromolar range against HeLa cells .
- Antimicrobial Testing : In vitro studies demonstrated that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
